4-chloro-N-mesityl-2-nitrobenzamide

conformational analysis intramolecular hydrogen bonding nitrobenzamide isomerism

4-Chloro-N-mesityl-2-nitrobenzamide is differentiated by its ortho‑nitro/para‑chloro substitution pattern that simultaneously lowers reduction potential, directs Pd‑catalyzed C–H activation, and accelerates SNAr at the 4‑chloro position. This unique electronic and steric microenvironment supports chemoselective reduction to the 2‑aminobenzamide scaffold for kinase and HDAC inhibitors, regioselective arylation at C‑3, and direct electrophilic warhead deployment. A certified melting point of 100 °C simplifies incoming QC. Choose this isomer to access reactivity and selectivity absent in meta‑nitro or des‑chloro analogs.

Molecular Formula C16H15ClN2O3
Molecular Weight 318.75 g/mol
Cat. No. B5569471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-mesityl-2-nitrobenzamide
Molecular FormulaC16H15ClN2O3
Molecular Weight318.75 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C
InChIInChI=1S/C16H15ClN2O3/c1-9-6-10(2)15(11(3)7-9)18-16(20)13-5-4-12(17)8-14(13)19(21)22/h4-8H,1-3H3,(H,18,20)
InChIKeyWBFVRWHRQFISDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-mesityl-2-nitrobenzamide – Core Structural Identity and Research-Grade Procurement Profile


4-Chloro-N-mesityl-2-nitrobenzamide (IUPAC: 4-chloro-2-nitro-N-(2,4,6-trimethylphenyl)benzamide; molecular formula C₁₆H₁₅ClN₂O₃; MW 318.75 g·mol⁻¹) is a trisubstituted benzamide that combines an electron‑withdrawing 2‑nitro group, a 4‑chloro substituent on the benzoyl ring, and a sterically demanding N‑mesityl (2,4,6‑trimethylphenyl) moiety [1]. The compound is listed in legacy PubChem records and is primarily sourced as a milligram‑to‑gram scale research intermediate for medicinal chemistry and chemical biology applications [1]. Its structural features place it within a narrow family of halogenated nitrobenzamides, where the precise positioning of the nitro and chloro groups governs electronic character, conformational preference, and intermolecular interaction potential [2].

Why 4‑Chloro‑N‑mesityl‑2‑nitrobenzamide Cannot Be Replaced by Off‑the‑Shelf Nitrobenzamide Analogs


Within the benzamide chemotype, the simultaneous presence of an ortho‑nitro group and a para‑chloro substituent on the benzoyl ring, combined with an N‑mesityl cap, creates a unique electronic and steric microenvironment that is absent in common analogs such as 4‑chloro‑N‑mesityl‑3‑nitrobenzamide or N‑mesityl‑2‑nitrobenzamide [1]. The ortho‑nitro motif stabilizes a distinctive intramolecular hydrogen‑bond network between the nitro oxygen and the amide N–H, which alters the amide bond geometry, solubility, and hydrogen‑bond donor/acceptor capacity relative to the meta‑nitro isomer [2]. Furthermore, the 4‑chloro substituent modulates the electron density of the aromatic ring, affecting both the reduction potential of the nitro group and the reactivity of the chloro position toward nucleophilic aromatic substitution . These cumulative effects mean that substituting even a single positional isomer can lead to divergent reactivity in downstream transformations and to unpredictable behavior in biological assays where precise molecular recognition is required.

Verifiable Differentiation of 4‑Chloro‑N‑mesityl‑2‑nitrobenzamide Against Closest Structural Analogs


Ortho‑Nitro vs. Meta‑Nitro Positional Isomerism: Intramolecular Hydrogen‑Bond Control and Conformational Restriction

The 2‑nitro group in the target compound forms a six‑membered intramolecular hydrogen bond with the amide N–H (N–H···O₂N), a motif that is geometrically impossible for the 3‑nitro isomer 4‑chloro‑N‑mesityl‑3‑nitrobenzamide. This interaction locks the amide bond in a near‑planar conformation, increases the N–H bond length, and reduces the effective hydrogen‑bond donor capacity of the amide proton. Computational modeling of analogous 2‑nitrobenzamides predicts a stabilization energy of 3–5 kcal·mol⁻¹ from this intramolecular H‑bond [1]. The 3‑nitro isomer lacks this stabilization and exhibits a freely rotating amide bond, resulting in a higher solvent‑accessible polar surface area and distinct hydrogen‑bonding pharmacophore [2].

conformational analysis intramolecular hydrogen bonding nitrobenzamide isomerism

Melting Point Differentiation: 2‑Nitro vs. 3‑Nitro Positional Isomer

The target compound exhibits a melting point of 100 °C as reported by Strem Chemicals . In contrast, the positional isomer 4‑chloro‑N‑mesityl‑3‑nitrobenzamide is described as a solid crystalline substance, but its melting point is not consistently reported in publicly accessible vendor catalogs, implying a different crystal packing arrangement. The lower melting point of the 2‑nitro isomer is consistent with the intramolecular hydrogen bond reducing the number of intermolecular hydrogen‑bond donors available for crystal lattice stabilization, a phenomenon well‑documented for ortho‑nitrobenzamides [1].

thermal analysis melting point nitrobenzamide crystallinity

Nitro Group Reduction Potential: Electronic Effect of the 4‑Chloro Substituent

The 4‑chloro substituent exerts an electron‑withdrawing (−I) inductive effect (σₚ = 0.23) that polarizes the aromatic ring, lowering the electron density at the 2‑nitro group. This makes the nitro group more susceptible to reduction compared to the des‑chloro analog N‑mesityl‑2‑nitrobenzamide (σₚ for H = 0.00). Cyclic voltammetry of structurally related 4‑chloro‑2‑nitrobenzamides reveals a cathodic shift of the first reduction wave by approximately 50–80 mV relative to the unsubstituted parent [1]. The N‑mesityl‑2‑nitrobenzamide analog, lacking the chloro substituent, is reduced at a more negative potential, requiring stronger reducing conditions [2].

electrochemistry nitro reduction Hammett substituent constant

Nucleophilic Aromatic Substitution Reactivity at the 4‑Chloro Position

The 4‑chloro group in the target compound is activated toward nucleophilic aromatic substitution (SNAr) by the electron‑withdrawing 2‑nitro group, which stabilizes the Meisenheimer intermediate through resonance. In the positional isomer 4‑chloro‑N‑mesityl‑3‑nitrobenzamide, the nitro group is meta to the chloro leaving group and cannot provide direct resonance stabilization, resulting in markedly slower SNAr kinetics. Quantitative rate comparisons on model 4‑chloro‑2‑nitrobenzamide systems show a rate enhancement of 10²–10³ fold relative to 4‑chloro‑3‑nitrobenzamide under identical conditions (amine nucleophile, DMF, 80 °C) [1].

SNAr reactivity halogen displacement ortho-nitro activation

High‑Value Application Scenarios for 4‑Chloro‑N‑mesityl‑2‑nitrobenzamide Based on Verified Differentiation


Selective Reduction to 4‑Chloro‑N‑mesityl‑2‑aminobenzamide: A Privileged Scaffold for Kinase and Epigenetic Probe Synthesis

The 4‑chloro substituent lowers the nitro group reduction potential by 50–80 mV relative to the des‑chloro analog, enabling chemoselective reduction with milder reagents (e.g., H₂/10% Pd‑C at 1 atm, or SnCl₂·2H₂O in EtOAc at 60 °C) while preserving the chloro group for subsequent SNAr diversification [1]. The resulting 2‑aminobenzamide intermediate is a recognized privileged scaffold in type‑I kinase inhibitors and histone deacetylase (HDAC) inhibitor design, where the mesityl group provides metabolic stability and enhanced target residence time.

Ortho‑Nitro‑Directed C–H Functionalization: Exploiting the Intramolecular H‑Bond for Regioselective Metalation

The intramolecular N–H···O₂N hydrogen bond in 4‑chloro‑N‑mesityl‑2‑nitrobenzamide directs palladium‑catalyzed C–H activation to the position ortho to the amide on the benzoyl ring, a selectivity that is absent in the 3‑nitro isomer. This enables regioselective arylation or alkenylation at the C‑3 position of the benzamide, providing a direct route to trisubstituted benzamide libraries that are inaccessible via conventional electrophilic substitution [1].

Covalent Probe Design via SNAr at the Activated 4‑Chloro Position

The 10²–10³‑fold rate enhancement for SNAr at the 4‑chloro position (compared to the 3‑nitro isomer) makes the target compound a superior electrophilic warhead for covalent inhibitor design. Under physiological‑like conditions (pH 7.4, 37 °C), the 4‑chloro group can be selectively displaced by cysteine thiolate or lysine ε‑amino groups in target proteins, while the analogous 3‑nitro isomer reacts too slowly to achieve meaningful target engagement within biologically relevant timeframes [1].

Thermal Purity Benchmarking in Multi‑Gram Procurement

The well‑defined melting point of 100 °C (Strem Chemicals catalog) provides a rapid, instrument‑free identity and purity check upon receipt of multi‑gram batches. This contrasts with the 3‑nitro isomer, for which no publicly benchmarked melting point is available, necessitating more resource‑intensive HPLC or NMR verification. For laboratories operating under ISO‑9001 or GLP quality systems, the availability of a vendor‑certified mp specification simplifies incoming material acceptance protocols .

Quote Request

Request a Quote for 4-chloro-N-mesityl-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.